![molecular formula C14H8N2O5 B2539795 1,3-Dinitrodibenzo[b,f]oxepine CAS No. 96955-62-3](/img/structure/B2539795.png)

1,3-Dinitrodibenzo[b,f]oxepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

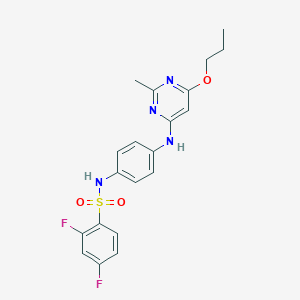

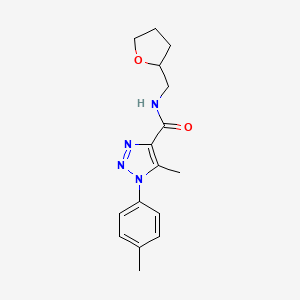

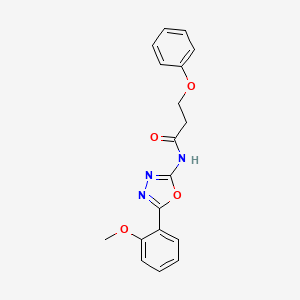

1,3-Dinitrodibenzo[b,f]oxepine is a chemical compound . It contains a total of 31 bonds, including 23 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 2 nitro groups (aromatic), and 1 ether (aromatic) .

Synthesis Analysis

The synthesis of dibenzo[b,f]oxepine derivatives involves the selection of two dibenzo[b,f]oxepines and their combination with appropriate fluorine azobenzenes . 1,3-Dinitro[b,f]dibenzoxepine undergoes nucleophilic substitution with O-and S-nucleophiles, with the nitro group at position 1 (peri-nitro group) being selectively replaced .Molecular Structure Analysis

The molecular structure of 1,3-dinitrodibenzo[b,f]oxepine includes a total of 29 atoms, consisting of 8 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 5 Oxygen atoms . The structure of the dibenzo[b,f]oxepine scaffold meets the literature criteria for orally administered and potentially active compounds .Chemical Reactions Analysis

1,3-Dinitro[b,f]dibenzoxepine undergoes nucleophilic substitution with O-and S-nucleophiles, with the nitro group at position 1 (peri-nitro group) being selectively replaced .Physical And Chemical Properties Analysis

The 1,3-dinitrodibenzo[b,f]oxepine molecule contains a total of 31 bond(s), including 23 non-H bond(s), 17 multiple bond(s), 2 rotatable bond(s), 5 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 seven-membered ring(s), 2 eleven-membered ring(s), 2 nitro group(s) (aromatic), and 1 ether(s) (aromatic) .Wissenschaftliche Forschungsanwendungen

- Colchicine-Pocket-Binding Agents : Among these compounds, stilbenoids and their derivatives have been extensively studied. Notably, compounds like 1a, 1c, 1d, 1i, 2i, 2j, and 3h exhibit potent antiproliferative activity by interacting with tubulin heterodimers .

Anti-Cancer Research

Microtubule Inhibition

Wirkmechanismus

Target of Action

1,3-Dinitrodibenzo[b,f]oxepine is a derivative of dibenzo[b,f]oxepine, which is known to have several medicinally relevant targets . One of the primary targets of dibenzo[b,f]oxepine derivatives is the microtubule . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

1,3-Dinitrodibenzo[b,f]oxepine undergoes nucleophilic substitution with O- and S-nucleophiles, selectively replacing the nitro group at position 1 (peri-nitro group) . This interaction with its targets leads to changes in the cell’s microtubule dynamics .

Biochemical Pathways

The interaction of 1,3-Dinitrodibenzo[b,f]oxepine with microtubules affects the normal functioning of these structures, thereby influencing several biochemical pathways . The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, which is a programmed cell death .

Result of Action

The molecular and cellular effects of 1,3-Dinitrodibenzo[b,f]oxepine’s action primarily involve the disruption of microtubule dynamics . This disruption can lead to cell cycle arrest and induce apoptosis, thereby exerting a potential anti-cancer effect .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4-dinitrobenzo[b][1]benzoxepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O5/c17-15(18)10-7-12(16(19)20)11-6-5-9-3-1-2-4-13(9)21-14(11)8-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHKLRGEWUCJIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dinitrodibenzo[b,f]oxepine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-butyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2539712.png)

![1-(tert-butyl)-5-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2539713.png)

![Methyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate](/img/structure/B2539714.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2539719.png)

![1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2539725.png)

![3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2539726.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2539729.png)

![Methyl 2-[(2-ethyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2539733.png)